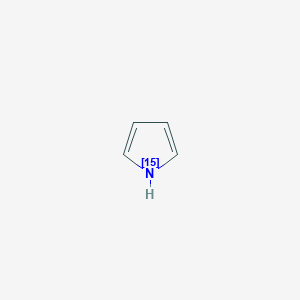

(115N)1H-Pyrrole

Cat. No. B3120219

Key on ui cas rn:

26120-22-9

M. Wt: 68.08 g/mol

InChI Key: KAESVJOAVNADME-HOSYLAQJSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09352309B2

Procedure details

A catalyst solution was prepared using the standard procedure described here, in which the molar ratios of TEA (triethylaluminum) to DEAC (diethylaluminum chloride) to pyrrole compound to Cr were standardized to TEA:DEAC:pyrrole:Cr=11:8:3:1. Anhydrous, degassed ethylbenzene was added to a dry vial in a drybox. To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC). The contents were mixed and allowed to stand for 15 minutes. The selected pyrrole was then slowly added, as gas evolution was observed in most cases. Chromium(III) 2-ethylhexanoate (7.25 wt % Cr in ethylbenzene) was used as the transition metal compound and was added slowly to the alkylaluminum/pyrrole solution with stirring. The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL by adding an appropriate amount of ethylbenzene to constitute the active catalyst what was used as prepared. Orange colored solutions were observed for 2,4-DMP, 2-methylindole, and 2,5-DEP based catalyst, which are typical. 2,5-DBP initially produced an orange solution, but gradually precipitated a noticeable amount of grey solid over the course of 24 h. Both indole and pyrrole produced an orange solution with a white, fluffy solid which was removed by filtration. 2,5-DIP produced copious amounts of black precipitate suggesting that the catalyst solution was fairly unstable

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C([Al](CC)CC)C.[Cl-].C([Al+]CC)C.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.CC1C=CC(O)=C(C)C=1.C[C:29]1[NH:30][C:31]2[C:36]([CH:37]=1)=[CH:35][CH:34]=[CH:33][CH:32]=2>>[NH:30]1[C:31]2[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:37]=[CH:29]1.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[Al](CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(C)[Al+]CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[Al](CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(C)[Al+]CC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=C(C=C1)O)C

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC2=CC=CC=C2C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A catalyst solution was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Anhydrous, degassed ethylbenzene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to a dry vial in a drybox

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The contents were mixed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The selected pyrrole was then slowly added, as gas evolution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added slowly to the alkylaluminum/pyrrole solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding an appropriate amount of ethylbenzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2,5-DBP initially produced an orange solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gradually precipitated a noticeable amount of grey solid over the course of 24 h

|

|

Duration

|

24 h

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09352309B2

Procedure details

A catalyst solution was prepared using the standard procedure described here, in which the molar ratios of TEA (triethylaluminum) to DEAC (diethylaluminum chloride) to pyrrole compound to Cr were standardized to TEA:DEAC:pyrrole:Cr=11:8:3:1. Anhydrous, degassed ethylbenzene was added to a dry vial in a drybox. To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC). The contents were mixed and allowed to stand for 15 minutes. The selected pyrrole was then slowly added, as gas evolution was observed in most cases. Chromium(III) 2-ethylhexanoate (7.25 wt % Cr in ethylbenzene) was used as the transition metal compound and was added slowly to the alkylaluminum/pyrrole solution with stirring. The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL by adding an appropriate amount of ethylbenzene to constitute the active catalyst what was used as prepared. Orange colored solutions were observed for 2,4-DMP, 2-methylindole, and 2,5-DEP based catalyst, which are typical. 2,5-DBP initially produced an orange solution, but gradually precipitated a noticeable amount of grey solid over the course of 24 h. Both indole and pyrrole produced an orange solution with a white, fluffy solid which was removed by filtration. 2,5-DIP produced copious amounts of black precipitate suggesting that the catalyst solution was fairly unstable

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C([Al](CC)CC)C.[Cl-].C([Al+]CC)C.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.CC1C=CC(O)=C(C)C=1.C[C:29]1[NH:30][C:31]2[C:36]([CH:37]=1)=[CH:35][CH:34]=[CH:33][CH:32]=2>>[NH:30]1[C:31]2[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:37]=[CH:29]1.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[Al](CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(C)[Al+]CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[Al](CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(C)[Al+]CC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=C(C=C1)O)C

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC2=CC=CC=C2C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A catalyst solution was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Anhydrous, degassed ethylbenzene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to a dry vial in a drybox

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The contents were mixed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The selected pyrrole was then slowly added, as gas evolution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added slowly to the alkylaluminum/pyrrole solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding an appropriate amount of ethylbenzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2,5-DBP initially produced an orange solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gradually precipitated a noticeable amount of grey solid over the course of 24 h

|

|

Duration

|

24 h

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09352309B2

Procedure details

A catalyst solution was prepared using the standard procedure described here, in which the molar ratios of TEA (triethylaluminum) to DEAC (diethylaluminum chloride) to pyrrole compound to Cr were standardized to TEA:DEAC:pyrrole:Cr=11:8:3:1. Anhydrous, degassed ethylbenzene was added to a dry vial in a drybox. To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC). The contents were mixed and allowed to stand for 15 minutes. The selected pyrrole was then slowly added, as gas evolution was observed in most cases. Chromium(III) 2-ethylhexanoate (7.25 wt % Cr in ethylbenzene) was used as the transition metal compound and was added slowly to the alkylaluminum/pyrrole solution with stirring. The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL by adding an appropriate amount of ethylbenzene to constitute the active catalyst what was used as prepared. Orange colored solutions were observed for 2,4-DMP, 2-methylindole, and 2,5-DEP based catalyst, which are typical. 2,5-DBP initially produced an orange solution, but gradually precipitated a noticeable amount of grey solid over the course of 24 h. Both indole and pyrrole produced an orange solution with a white, fluffy solid which was removed by filtration. 2,5-DIP produced copious amounts of black precipitate suggesting that the catalyst solution was fairly unstable

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C([Al](CC)CC)C.[Cl-].C([Al+]CC)C.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.CC1C=CC(O)=C(C)C=1.C[C:29]1[NH:30][C:31]2[C:36]([CH:37]=1)=[CH:35][CH:34]=[CH:33][CH:32]=2>>[NH:30]1[C:31]2[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:37]=[CH:29]1.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[Al](CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(C)[Al+]CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[Al](CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(C)[Al+]CC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=C(C=C1)O)C

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC2=CC=CC=C2C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A catalyst solution was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Anhydrous, degassed ethylbenzene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to a dry vial in a drybox

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The contents were mixed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The selected pyrrole was then slowly added, as gas evolution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added slowly to the alkylaluminum/pyrrole solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding an appropriate amount of ethylbenzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2,5-DBP initially produced an orange solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gradually precipitated a noticeable amount of grey solid over the course of 24 h

|

|

Duration

|

24 h

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |